2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol
Description
2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol is a halogenated Schiff base characterized by a phenolic core substituted with bromine atoms at positions 2 and 4 and a 4-fluorophenyliminomethyl group at position 4. The compound’s structure features an intramolecular hydrogen bond between the phenolic O–H and the imine nitrogen, stabilizing its enol tautomer . This compound is synthesized via condensation of 3,5-dibromosalicylaldehyde with 4-fluoroaniline, a method analogous to related Schiff bases . Its planar geometry is disrupted by steric and electronic effects from substituents, influencing its crystallographic and electronic properties .
Properties
IUPAC Name |
2,4-dibromo-6-[(4-fluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2FNO/c14-9-5-8(13(18)12(15)6-9)7-17-11-3-1-10(16)2-4-11/h1-7,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZHQTXSURKZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)Br)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol typically involves the bromination of a precursor compound followed by the introduction of the fluorophenyl imino group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled temperatures and pressures to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol is a synthetic organic compound with a molecular formula of C14H10Br2FNO. It contains bromine, fluorine, and imine functional groups attached to a benzene ring. Research indicates that this compound has potential biological activities, making it a candidate for drug development.
Overview
This compound is used in both biological and industrial applications. It has demonstrated effectiveness against bacterial strains and may inhibit cancer cell proliferation through enzyme inhibition and receptor modulation. The compound is also utilized as a precursor for developing new materials and in the synthesis of various industrial chemicals because of its reactive functional groups.
Biological Applications
- Antimicrobial Properties: Studies have shown the compound's effectiveness against various bacterial strains.
- Anticancer Activity: Research suggests it may inhibit cancer cell proliferation through enzyme inhibition and receptor modulation.
Medical Applications
Ongoing research is exploring the compound's potential as a therapeutic agent in treating cancer and infectious diseases because of its ability to interact with biological targets.
Industrial Applications
- The compound is used as a precursor for developing new materials.
- It is used in the synthesis of various industrial chemicals because of its reactive functional groups.
- Anticancer Research: A study demonstrated that this compound significantly inhibited the growth of specific cancer cell lines at concentrations within the IC50 range. This suggests its potential as a lead compound for further drug development.
- Antimicrobial Efficacy: Another investigation found that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, providing insights into its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The imino group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Table 1: Crystallographic Data of Selected Schiff Bases
- Key Observations :
- The 4-fluorophenyl derivative (target compound) exhibits greater planarity compared to 2-nitrophenyl analogs due to reduced steric hindrance and electronic effects .
- Di-tert-butyl substitution introduces significant steric bulk, reducing planarity and altering packing efficiency in the crystal lattice .
- Nitro groups (e.g., in 2-nitrophenyl derivatives) increase electron-withdrawing effects, shortening the C–O bond (1.302 Å vs. 1.340 Å in brominated analogs) and stabilizing the keto tautomer .
Electronic and Substituent Effects
Table 2: Electronic Properties of Substituents
- Key Observations: Fluorine substituents enhance thermal stability and enable applications in optoelectronics due to their low polarizability and high electronegativity . Bromine atoms increase molecular weight and van der Waals interactions, elevating melting points compared to non-halogenated analogs (e.g., 469.8°C predicted for methoxy derivatives vs. ~250°C for fluorine analogs) .
Biological Activity
2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol is a synthetic compound with notable biological activity. Characterized by its unique molecular structure, which includes bromine and fluorine substituents, this compound has been the subject of various studies aimed at understanding its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy.
- Molecular Formula: C13H8Br2FNO
- Molecular Weight: 373.02 g/mol
- Density: 1.67 g/cm³
- Boiling Point: 416.3 °C (predicted) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances the compound's binding affinity, potentially leading to various biological effects including:
- Antimicrobial Activity: Investigated for its efficacy against a range of pathogens.
- Anticancer Properties: Explored for its ability to inhibit cancer cell proliferation .
Anticancer Activity
Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown significant activity against sensitive cancer cells by inducing metabolic pathways that lead to cell death . The specific mechanisms involve:
- Metabolism and Binding: The compound may be metabolized into reactive species that bind to macromolecules within cancer cells, thereby disrupting cellular functions .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, although detailed studies are required to establish its effectiveness and mechanism .
Case Studies
- Fluorinated Benzothiazoles : A study on fluorinated benzothiazoles revealed their potent antiproliferative activity against specific cancer cells. These compounds were metabolized by cytochrome P450 enzymes, leading to the formation of DNA adducts that contributed to their anticancer effects .
- Metabolic Stability : Research comparing various derivatives indicated that modifications in the structure significantly affect metabolic stability and biological activity. Compounds similar to this compound showed improved stability and reduced toxicity in sensitive cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,4-Dibromo-6-{[(4-chlorophenyl)imino]methyl}benzenol | Structure | Moderate anticancer activity |
| 2,4-Dibromo-6-{[(4-methylphenyl)imino]methyl}benzenol | Structure | Low antimicrobial activity |
| 2,4-Dibromo-6-{[(4-nitrophenyl)imino]methyl}benzenol | Structure | High cytotoxicity in vitro |
Uniqueness : The presence of a fluorine atom in this compound significantly enhances its stability and lipophilicity compared to other halogenated derivatives, making it a candidate for further investigation in drug development .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
